1-Chloro-4-(methoxymethyl)benzene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-chloro-4-(methoxymethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO/c1-10-6-7-2-4-8(9)5-3-7/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOZIDEHIYNEGMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60475174 | |
| Record name | 1-chloro-4-(methoxymethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60475174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1195-44-4 | |
| Record name | 1-chloro-4-(methoxymethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60475174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Transformation Studies of 1 Chloro 4 Methoxymethyl Benzene
Nucleophilic Substitution Reactions Involving the Chlorine Moiety
The chlorine atom attached to the aromatic ring is a potential site for nucleophilic substitution. However, the reaction pathway is highly dependent on the reaction conditions and the nature of the nucleophile, with possibilities for both aromatic and benzylic substitution.
Aromatic Nucleophilic Substitution Mechanisms
Aryl halides like 1-Chloro-4-(methoxymethyl)benzene are generally unreactive towards traditional S_N2 reactions. Nucleophilic substitution at the aromatic carbon can, however, be achieved under specific conditions through two primary mechanisms: the S_NAr (addition-elimination) mechanism and the elimination-addition (benzyne) mechanism.
The S_NAr mechanism is favored by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. In this compound, the methoxymethyl group is a weak activating group, and the chloro group is a deactivating group. Neither strongly activates the ring towards S_NAr. Therefore, this pathway typically requires harsh conditions, such as high temperatures and pressures, or the use of highly reactive nucleophiles. For instance, the reaction with strong nucleophiles like sodium amide in liquid ammonia (B1221849) could potentially lead to the formation of aminobenzene derivatives, though this specific reaction on this compound is not extensively documented.
Alternatively, under very strong basic conditions, such as treatment with sodium hydroxide (B78521) at high temperatures, a benzyne (B1209423) intermediate could be formed. This highly reactive intermediate would then be attacked by a nucleophile, leading to a mixture of substitution products. For example, the reaction of p-chlorotoluene with sodium hydroxide gives a mixture of m-cresol (B1676322) and p-cresol, indicating the formation of a benzyne intermediate. nist.gov A similar outcome could be anticipated for this compound.
Modern cross-coupling reactions, particularly those catalyzed by palladium complexes, offer a more versatile and milder route for nucleophilic substitution on aryl chlorides. The palladium-catalyzed amination (Buchwald-Hartwig amination) is a powerful method for forming carbon-nitrogen bonds. While specific studies on this compound are not prevalent, the reaction is known to be effective for a wide range of aryl chlorides, including those with various functional groups. cmu.edursc.org It is expected that this compound would react with primary or secondary amines in the presence of a suitable palladium catalyst and a base to yield the corresponding N-aryl amine.
| Reaction Type | Reagents/Conditions | Expected Major Product(s) |
| S_NAr | High Temperature/Pressure, Strong Nucleophile (e.g., NH₃) | 4-(Methoxymethyl)aniline |
| Benzyne Formation | Strong Base (e.g., NaNH₂) | Mixture of meta- and para-substituted products |
| Palladium-catalyzed Amination | Pd catalyst, Base, Amine (R₂NH) | N-Aryl-4-(methoxymethyl)aniline |
Benzylic Nucleophilic Substitution Pathways
The presence of the methoxymethyl group introduces a benzylic carbon, which is susceptible to nucleophilic attack, particularly via S_N1 or S_N2 mechanisms. The stability of a potential benzylic carbocation, stabilized by resonance with the benzene (B151609) ring, makes the S_N1 pathway plausible under appropriate conditions (e.g., with a good leaving group and a non-basic nucleophile). chemistry.coach However, in this compound, the chlorine is directly attached to the aromatic ring and not the benzylic carbon, making direct benzylic substitution at this position unlikely without prior modification.
Reactions that proceed via radical mechanisms can also occur at the benzylic position. For instance, radical halogenation would selectively occur at the benzylic carbon of the methoxymethyl group.
Reactions of the Methoxymethyl Ether Group
The methoxymethyl (MOM) ether in this compound can undergo cleavage to reveal a benzylic alcohol or be further functionalized at the benzylic position.
Cleavage Reactions of the Ether Linkage
Methoxymethyl ethers are commonly employed as protecting groups for alcohols and can be cleaved under acidic conditions. masterorganicchemistry.comwikipedia.org The cleavage of the MOM ether in this compound would yield 4-chlorobenzyl alcohol. Various acidic reagents can effect this transformation.
Strong Lewis acids like boron tribromide (BBr₃) are highly effective for cleaving ethers, including aryl methyl ethers. researchgate.netresearchgate.netufp.ptnih.govnih.gov The reaction typically proceeds by coordination of the Lewis acid to the ether oxygen, followed by nucleophilic attack of the bromide ion. It is anticipated that treatment of this compound with BBr₃ would efficiently yield 4-chlorobenzyl alcohol after a workup.
Other acidic conditions, such as using trimethylsilyl (B98337) triflate (TMSOTf) in the presence of a base like 2,2'-bipyridyl, have also been shown to deprotect aromatic MOM ethers. acs.org This method proceeds through a silyl (B83357) ether intermediate which is then hydrolyzed to the alcohol.
| Reagent | General Conditions | Product |
| Boron Tribromide (BBr₃) | Inert solvent (e.g., CH₂Cl₂) | 4-Chlorobenzyl alcohol |
| Trimethylsilyl triflate (TMSOTf) / 2,2'-bipyridyl | Inert solvent, followed by aqueous workup | 4-Chlorobenzyl alcohol |
| Strong Protic Acids (e.g., HBr, HI) | Heating | 4-Chlorobenzyl alcohol |
Functionalization Reactions at the Methoxymethyl Position
The benzylic C-H bonds of the methoxymethyl group are potential sites for functionalization, such as oxidation. While the ether oxygen deactivates the adjacent methylene (B1212753) group to some extent, selective oxidation can be achieved. For example, certain manganese-based catalysts have been shown to be effective for the chemoselective hydroxylation of strong methylene C-H bonds in the presence of aromatic functionalities. nih.gov Applying such a system to this compound could potentially lead to the formation of an unstable hemiacetal that would decompose to 4-chlorobenzaldehyde.
Direct oxidation of the methoxymethyl group to a formyl group can also be achieved using specific oxidizing agents. For instance, oxidative deprotection of MOM-ethers to their corresponding aldehydes or ketones has been reported using reagents like periodic acid (HIO₃) in the presence of sodium bisulfate. researchgate.net
Electrophilic Aromatic Substitution Reactions
The benzene ring of this compound can undergo electrophilic aromatic substitution. The regiochemical outcome of these reactions is dictated by the directing effects of the existing substituents: the chloro group and the methoxymethyl group.
The chlorine atom is an ortho-, para-directing deactivator. It deactivates the ring towards electrophilic attack due to its inductive electron-withdrawing effect, but directs incoming electrophiles to the ortho and para positions through resonance stabilization of the intermediate carbocation. libretexts.org The methoxymethyl group (-CH₂OCH₃) is an activating group and is also ortho-, para-directing. The activating nature stems from the ability of the oxygen's lone pairs to participate in resonance, although this effect is somewhat attenuated by the insulating CH₂ group compared to a methoxy (B1213986) group directly attached to the ring.
In this compound, the two substituents are para to each other. The methoxymethyl group is an activating group, while the chloro group is a deactivating group. Therefore, the positions ortho to the more activating methoxymethyl group (positions 3 and 5) will be the most nucleophilic and thus the primary sites of electrophilic attack.
Nitration: Reaction with a mixture of nitric acid and sulfuric acid is expected to yield primarily 1-chloro-2-nitro-4-(methoxymethyl)benzene. Studies on the nitration of similar compounds, like 1-chloro-4-nitrobenzene, show that substitution occurs at the position ortho to the activating group and meta to the deactivating group. rsc.org
Halogenation: Chlorination or bromination in the presence of a Lewis acid catalyst (e.g., FeCl₃ or AlCl₃) would also be directed to the positions ortho to the methoxymethyl group, leading to the formation of 1,2-dichloro-4-(methoxymethyl)benzene or 1-bromo-2-chloro-4-(methoxymethyl)benzene, respectively. libretexts.org
Friedel-Crafts Acylation: This reaction, using an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst, is expected to introduce an acyl group at the positions ortho to the activating methoxymethyl group. masterorganicchemistry.comlibretexts.orgorganic-chemistry.org For example, acylation with acetyl chloride would yield 1-(2-chloro-5-(methoxymethyl)phenyl)ethan-1-one. It is important to note that Friedel-Crafts reactions can be sensitive to deactivating groups, but the presence of the activating methoxymethyl group should allow the reaction to proceed. libretexts.orgmsu.edu
| Reaction | Reagents | Predicted Major Product |
| Nitration | HNO₃, H₂SO₄ | 1-Chloro-2-nitro-4-(methoxymethyl)benzene |
| Bromination | Br₂, FeBr₃ | 1-Bromo-2-chloro-4-(methoxymethyl)benzene |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 1-(2-Chloro-5-(methoxymethyl)phenyl)alkan-1-one |
Regioselectivity Investigations
The regioselectivity of reactions involving this compound is dictated by the electronic properties and directing effects of the chloro and methoxymethyl substituents on the benzene ring. In electrophilic aromatic substitution reactions, the outcome is determined by which position on the ring is most activated towards attack by an incoming electrophile.
When both of these groups are present on the benzene ring, as in this compound, their directing effects reinforce each other. The methoxymethyl group is an activating group, while the chloro group is a deactivating group. Therefore, electrophilic substitution is expected to occur at the positions ortho to the more activating methoxymethyl group (positions 2 and 6) and meta to the deactivating chloro group.
For instance, in nitration reactions of similar substituted benzenes, the directing effects of the substituents play a crucial role. For benzyl (B1604629) chloride, which has a -CH₂Cl group, nitration yields a high percentage of the para-substituted product, indicating the ortho, para-directing nature of the chloromethyl group. stackexchange.com This suggests that the -CH₂OCH₃ group in this compound would similarly direct incoming electrophiles to the positions ortho to it.
Influence of Existing Substituents on Aromatic Reactivity
The reactivity of the aromatic ring in this compound towards electrophilic attack is a balance of the electronic effects of the chloro and methoxymethyl substituents.
Methoxymethyl Group (-CH₂OCH₃): The methoxymethyl group's influence is more complex. The ether oxygen is electronegative and exerts an inductive electron-withdrawing effect. However, the methylene (-CH₂-) group is electron-donating. More significantly, the lone pairs on the oxygen atom can participate in resonance, donating electron density to the aromatic ring. This resonance effect (+R) increases the nucleophilicity of the ring, particularly at the ortho and para positions, thereby activating the ring towards electrophilic substitution. Studies on related compounds like anisole (B1667542) (methoxybenzene) show a significant rate enhancement in electrophilic substitution compared to benzene, highlighting the activating nature of the methoxy group. lumenlearning.com
Redox Chemistry of this compound
Oxidation Pathways
The oxidation of this compound can target either the methoxymethyl substituent or the aromatic ring. The methoxymethyl group is susceptible to oxidation to form the corresponding aldehyde or carboxylic acid. For instance, the oxidation of the related 1-chloro-2-methyl-4-nitrobenzene has been studied, indicating that substituted toluenes can be oxidized. researchgate.net Strong oxidizing agents can lead to the cleavage of the ether bond or oxidation of the aromatic ring, potentially leading to ring-opening under harsh conditions. The specific products formed will depend on the oxidant used and the reaction conditions.
Reduction Methodologies
Reduction of this compound primarily involves the reductive dehalogenation of the chloro-substituent. This can be achieved using various reducing agents. Catalytic hydrogenation using a palladium catalyst is a common method for the reduction of aryl halides. For example, glucose has been used as a clean and renewable reductant in the palladium-nanoparticle-catalyzed reductive homocoupling of chloroarenes in water. chemsrc.com Another approach involves the use of metal-based reducing systems.
Cross-Coupling Reactions
This compound is a suitable substrate for various palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The reactivity in these reactions is primarily centered on the carbon-chlorine bond.
Palladium-Catalyzed Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)
Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with an organohalide. libretexts.org this compound can react with various boronic acids or their esters in the presence of a palladium catalyst and a base to form biaryl compounds. libretexts.orgnih.gov While aryl chlorides are generally less reactive than bromides or iodides, the use of specialized ligands and reaction conditions can facilitate their coupling. libretexts.orgnih.gov The general mechanism involves oxidative addition of the aryl chloride to a Pd(0) complex, followed by transmetalation with the organoboron reagent and reductive elimination to yield the product and regenerate the catalyst. libretexts.org
Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide. wikipedia.orglibretexts.org this compound can be coupled with terminal alkynes using a palladium catalyst, often with a copper(I) co-catalyst and a base. wikipedia.orgorganic-chemistry.org This reaction is highly valuable for the synthesis of arylalkynes. libretexts.org Similar to the Suzuki coupling, the reactivity of aryl chlorides can be challenging, but advancements in catalyst systems have made these transformations more accessible. nih.govrsc.org
Heck Reaction: The Heck reaction is the palladium-catalyzed coupling of an alkene with an aryl or vinyl halide. organic-chemistry.orgyoutube.com this compound can undergo Heck coupling with various alkenes to form substituted styrenes or other vinylated aromatic compounds. organic-chemistry.org The reaction typically requires a palladium catalyst and a base. organic-chemistry.orgyoutube.com While aryl chlorides are less reactive substrates, specific catalyst systems have been developed to promote the Heck reaction with these compounds. researchgate.net
Table of Reaction Conditions for Palladium-Catalyzed Cross-Coupling Reactions
| Reaction | Coupling Partner | Catalyst System | Base | Solvent | General Product |
| Suzuki-Miyaura | Boronic Acid/Ester | Pd Catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄), Ligand | Carbonate, Phosphate, or Hydroxide Base | Toluene (B28343), Dioxane, Water | Biaryl |
| Sonogashira | Terminal Alkyne | Pd Catalyst (e.g., PdCl₂(PPh₃)₂), Cu(I) salt (e.g., CuI) | Amine Base (e.g., Et₃N, piperidine) | THF, DMF, Toluene | Arylalkyne |
| Heck | Alkene | Pd Catalyst (e.g., Pd(OAc)₂, PdCl₂), Ligand | Amine or Carbonate Base | DMF, Acetonitrile, Toluene | Substituted Alkene |
Other Transition Metal-Mediated Couplings
Beyond the more common Suzuki and Heck reactions, the chloro-substituent on the aromatic ring of this compound allows it to participate in a range of other significant transition metal-catalyzed cross-coupling reactions. These methods are pivotal for the formation of carbon-carbon and carbon-heteroatom bonds.
Buchwald-Hartwig Amination: This reaction is a powerful tool for forming carbon-nitrogen bonds by coupling aryl halides with amines. wikipedia.org The process is catalyzed by palladium complexes, often employing sterically hindered phosphine (B1218219) ligands. wikipedia.orgorganic-chemistry.orglibretexts.org For a substrate like this compound, this reaction would provide a direct route to N-aryl amines, which are prevalent in pharmaceuticals and material science. The catalytic cycle involves the oxidative addition of the aryl chloride to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally reductive elimination to yield the aminated product and regenerate the catalyst. libretexts.orgchemeurope.com
Negishi Coupling: This reaction involves the coupling of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org It is highly versatile, allowing for the formation of C(sp³)-C(sp²), C(sp²)-C(sp²), and other carbon-carbon bonds. wikipedia.org this compound can serve as the aryl halide partner, reacting with various organozinc reagents to create more complex molecular architectures. youtube.com The relative inertness of organozinc reagents compared to other organometallics allows for excellent functional group tolerance. youtube.com The mechanism proceeds through oxidative addition, transmetalation from zinc to palladium, and reductive elimination. youtube.com
Sonogashira Coupling: Used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, this reaction is typically catalyzed by a palladium complex with a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.orglibretexts.org The reaction can be performed under mild conditions, making it suitable for the synthesis of complex molecules. wikipedia.org While aryl iodides and bromides are more reactive, conditions have been developed that allow for the successful coupling of aryl chlorides like this compound. nih.govrsc.org This would yield substituted alkynes, important precursors in organic synthesis. The catalytic cycle involves both a palladium cycle, similar to other cross-coupling reactions, and a copper cycle which generates a copper(I) acetylide intermediate. wikipedia.org
| Coupling Reaction | Catalyst System | Coupling Partner | Bond Formed | General Applicability |
|---|---|---|---|---|
| Buchwald-Hartwig Amination | Pd(0) / Phosphine Ligand | Primary/Secondary Amine | C-N | Aryl chlorides can be coupled with a wide variety of amines. wikipedia.orgresearchgate.net |
| Negishi Coupling | Pd(0) or Ni(0) | Organozinc Reagent (R-ZnX) | C-C | A versatile reaction with high functional group tolerance, applicable to aryl chlorides. wikipedia.orgorganic-chemistry.org |
| Sonogashira Coupling | Pd(0) / Cu(I) co-catalyst | Terminal Alkyne | C(sp²)-C(sp) | Effective for aryl iodides and bromides; more challenging but feasible for aryl chlorides under specific conditions. wikipedia.orgnih.gov |
Mechanistic Investigations of this compound Reactions
The reactivity of this compound is dictated by its distinct functional groups: the aryl chloride, the benzene ring, and the benzylic methoxymethyl group. Mechanistic studies and analogous reactions reveal that it can undergo transformations via radical and ionic pathways.
Radical Reaction Pathways
Radical reactions involving this compound can be initiated at the methoxymethyl group, which contains relatively weak benzylic C-H bonds.
One relevant pathway is electrochemical synthesis. Studies on the electrochemical coupling of toluene with methanol (B129727) to form methoxymethyl benzene propose a free radical reaction mechanism. nih.gov In this process, a radical cation is formed, leading to the desired product with yields reported to be over 56%. nih.govacs.org A similar radical cation mechanism could be envisioned for transformations of this compound.
The benzylic position is also susceptible to autoxidation, a process that proceeds through a radical chain mechanism. Ethers are known to undergo facile autoxidation at the alpha-carbon under mild conditions, and the methoxymethyl group is structurally analogous. utexas.edu This involves hydrogen abstraction to form a stabilized benzylic radical, which can then react with oxygen.
Furthermore, free radical substitution, similar to the light-induced chlorination of methylbenzene, is a plausible pathway. youtube.com The reaction proceeds via a chain mechanism involving initiation (homolytic cleavage of a halogen), propagation (hydrogen abstraction from the benzylic position to form a phenylmethyl radical, which then reacts with a halogen molecule), and termination steps. youtube.com The reaction of 1-chloro-4-chloromethylbenzene with hydroxyl radicals in the vapor phase, which has an estimated atmospheric half-life of about 13 days, is another example of a radical-mediated transformation. nih.gov
Ionic Reaction Mechanisms
Ionic reactions of this compound can occur at the aromatic ring (electrophilic or nucleophilic substitution) or at the side chain.
Electrophilic Aromatic Substitution: The outcome of electrophilic substitution is governed by the directing effects of the existing substituents. The chlorine atom is a deactivating, ortho-, para-directing group, while the methoxymethyl group is an activating, ortho-, para-directing group. The combined effect suggests that incoming electrophiles will preferentially substitute at the positions ortho to the activating methoxymethyl group (positions 2 and 6). For instance, in the nitration of chlorobenzene (B131634), the major product is 1-chloro-4-nitrobenzene, demonstrating the para-directing effect of chlorine. doubtnut.com For this compound, the activating methoxymethyl group would strongly direct incoming electrophiles. Friedel-Crafts reactions, which involve electrophilic alkylation or acylation of an aromatic ring, would follow the same principles of regioselectivity. chemguide.co.uklibretexts.org
| Substituent | Position on Ring | Electronic Effect | Directing Effect |
|---|---|---|---|
| -Cl | 1 | Deactivating (Inductive Withdrawal) | ortho, para |
| -CH₂OCH₃ | 4 | Activating (Hyperconjugation/Resonance) | ortho, para |
Nucleophilic Aromatic Substitution: Typically, aryl halides are resistant to nucleophilic substitution. However, reactions can occur under forcing conditions via an elimination-addition mechanism involving a benzyne intermediate. libretexts.orglibretexts.org For this compound, treatment with a very strong base like sodium amide could lead to the elimination of HCl, forming a highly reactive benzyne intermediate, which is then attacked by a nucleophile. libretexts.orgnumberanalytics.com Reactions of similar p-substituted chlorotoluenes with sodium hydroxide at high temperatures yield mixtures of cresol (B1669610) products, consistent with a benzyne mechanism. libretexts.org
Cation Formation: The formation of ionic species from this compound has been observed directly in mass spectrometry studies. Research using positive fast atom bombardment (FAB) ionization on 4-substituted-1-(methoxymethyl)benzene derivatives showed the formation of a prominent [M-H]⁺ ion. nih.gov Deuterium labeling studies confirmed that the hydride elimination occurs specifically at the methylene of the methoxymethyl group, forming a stable benzylic cation. nih.gov The study also demonstrated that the stability of this cation and the intensity of the [M-H]⁺ peak are influenced by the electronic properties of the substituent at the para position. nih.gov
Stereochemical Aspects of Transformations
This compound is an achiral molecule as it does not possess a stereocenter and has a plane of symmetry. Therefore, stereochemical considerations are not relevant to the molecule itself but become important in reactions that either introduce a chiral center or involve diastereoselective processes.
For example, if the compound were to undergo a reaction that creates a new chiral center, such as an asymmetric addition to a double bond formed from the side chain, the result could be a racemic mixture of enantiomers unless a chiral catalyst or reagent is used. Asymmetric transition metal-catalyzed reactions, such as certain Heck couplings, can be designed to be enantioselective. uniurb.it However, specific studies detailing the stereochemical outcomes of reactions involving this compound as a substrate in asymmetric synthesis are not widely reported in the surveyed scientific literature. Any analysis of stereochemistry would be highly dependent on the specific reaction and the introduction of a new chiral element.
Analytical and Spectroscopic Characterization Methodologies in 1 Chloro 4 Methoxymethyl Benzene Research
Advanced Chromatographic Techniques for Analysis and Purification
Chromatographic methods are fundamental to separating 1-Chloro-4-(methoxymethyl)benzene from reaction mixtures and quantifying its purity. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Ultra-Performance Liquid Chromatography (UPLC) are the principal techniques employed.
HPLC is a versatile tool for the analysis and purification of moderately polar compounds like this compound. Method development typically involves reversed-phase chromatography, where a nonpolar stationary phase is used with a polar mobile phase.
Detailed research findings indicate that automated preparative HPLC systems are used for the purification of related chemical structures. googleapis.com These methods are often developed to handle samples dissolved in solvents like dimethyl sulfoxide (B87167) (DMSO). googleapis.com The separation is commonly achieved on octadecyl-functionalized silica (B1680970) (C18) columns. googleapis.com Gradient elution, where the mobile phase composition is varied during the run, allows for the efficient separation of the target compound from impurities with different polarities. The choice between acidic or basic conditions, achieved by adding modifiers like formic acid or ammonia (B1221849) to the mobile phase, is determined based on the stability and retention characteristics of the compound. googleapis.com
| Parameter | Typical Conditions for Related Compounds |
| System | Automated Preparative HPLC (e.g., FractionLynx) |
| Column | Reversed-Phase C18 (e.g., Sunfire Prep C18, Xterra Prep MS C18) |
| Mobile Phase | A: Water + 0.1% modifier (e.g., Formic Acid) B: Acetonitrile + 0.1% modifier |
| Elution | Gradient |
| Sample Solvent | Dimethyl Sulfoxide (DMSO) |
This table summarizes common starting conditions for HPLC method development for compounds structurally similar to this compound, as specific validated methods for this exact analyte are not widely published.
Gas Chromatography is a powerful technique for assessing the purity and identifying volatile compounds such as this compound, also known by its synonym, 4-chlorobenzyl methyl ether. In mechanistic studies involving this compound, such as reductive lithiation, GC is employed to analyze the products. uniss.it
For chiral analysis, specialized capillary columns are used. Research has documented a specific GC method for the enantiomeric separation of a derivative of 4-chlorobenzyl methyl ether. uniss.it This highlights the capability of GC to resolve stereoisomers, which is crucial in asymmetric synthesis.
| Parameter | Method for Chiral Analysis |
| Instrument | Varian 3800 Gas Chromatographer |
| Column | CP Chiralsil-DEX CB |
| Column Dimensions | 25 m length x 0.32 mm inner diameter x 0.25 µm film thickness |
| Temperature Program | 90–170 °C |
| Retention Time (t_R) | Racemic Sample: 6.326 min (S-enantiomer), 6.544 min (R-enantiomer) |
Data from a study on the reductive lithiation of 4-chlorobenzyl methyl ether. uniss.it
Ultra-Performance Liquid Chromatography (UPLC) operates on the same principles as HPLC but utilizes columns with smaller particle sizes (typically sub-2 µm). This results in significantly faster analysis times, improved resolution, and higher sensitivity. While specific UPLC methods for this compound are not extensively detailed in public literature, the technique is a logical extension of existing HPLC methods. It is particularly valuable for high-throughput screening applications and for resolving complex mixtures containing structurally similar impurities that may be difficult to separate using conventional HPLC.
Spectroscopic Techniques for Structural Elucidation (Excluding Basic Property Data)
Spectroscopy is indispensable for the unambiguous determination of the molecular structure of this compound. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide detailed information about the carbon-hydrogen framework and the functional groups present.
NMR spectroscopy is the most definitive method for elucidating the structure of organic molecules. In research involving the synthesis and reactions of this compound and its derivatives, ¹H NMR spectra are consistently used to confirm that the obtained structure matches the proposed one. googleapis.comgoogleapis.com
In these studies, spectra are typically recorded in deuterated solvents such as deuterodimethyl sulfoxide (d6-DMSO) or deuterochloroform (CDCl₃). googleapis.comgoogleapis.com Chemical shifts (δ) are reported in parts-per-million (ppm) downfield from an internal standard, tetramethylsilane (B1202638) (TMS). googleapis.com The characteristic signals, their splitting patterns (e.g., singlet, doublet), and integration values provide conclusive evidence for the arrangement of protons in the molecule, confirming the presence of the methoxymethyl group, the substituted benzene (B151609) ring, and their relative positions. Its use was noted as a key characterization technique in studies involving the reactivity of 4-chlorobenzyl methyl ether. uniss.it
Infrared (IR) spectroscopy is used to identify the specific functional groups within a molecule by measuring the absorption of infrared radiation at characteristic frequencies. For this compound, IR spectroscopy confirms the presence of the key structural components. The use of a Shimadzu FT-IR 8400S instrument for recording spectra of this compound has been documented in the context of its chemical reactions. uniss.it The spectrum would exhibit characteristic absorption bands for the C-O ether linkage, the aromatic C-C and C-H bonds, and the C-Cl bond.
| Functional Group | Bond | Characteristic Absorption Range (cm⁻¹) |
| Aromatic Ring | C-H stretch | 3100-3000 |
| C-C stretch (in-ring) | 1600-1450 | |
| C-H out-of-plane bend | 900-675 | |
| Alkyl Ether | C-O stretch | 1150-1085 |
| Methylene (B1212753) group (-CH₂-) | C-H stretch | 2950-2850 |
| Haloalkane | C-Cl stretch | 850-550 |
This table presents generally accepted IR absorption ranges for the functional groups present in this compound.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique that provides critical information about the molecular weight and structural features of this compound by ionizing the molecule and analyzing the mass-to-charge ratio (m/z) of the resulting parent ion and its fragments. Electron Ionization (EI) is a common method used for this compound.
In a typical EI mass spectrum, the molecular ion peak (M⁺·) for this compound would appear at m/z 156, corresponding to its molecular weight. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic M+2 peak at m/z 158 will also be observed with about one-third the intensity of the molecular ion peak, confirming the presence of a single chlorine atom in the molecule.
The fragmentation of this compound under EI conditions is predictable based on its structure, which contains a benzyl (B1604629) ether and a chloro-substituted aromatic ring. The fragmentation process provides a unique fingerprint, aiding in its definitive identification. Key fragmentation pathways include:
Loss of the methoxy (B1213986) group (-OCH₃): Cleavage of the ether bond can result in the loss of a methoxy radical, leading to the formation of a chlorobenzyl cation at m/z 125. This is often a prominent peak in the spectrum.
Loss of the chloromethyl group (-CH₂Cl): While less common, fragmentation could involve the loss of the chloromethyl group.
Formation of the tropylium (B1234903) ion: Aromatic compounds often rearrange to form a stable tropylium ion (C₇H₇⁺) at m/z 91 through the loss of the chlorine and methoxy substituents, though this pathway may be less favored compared to direct benzylic cleavage.
Loss of formaldehyde (B43269) (-CH₂O): A rearrangement followed by the elimination of formaldehyde from the methoxymethyl group can occur.
A study on related 4-substituted-1-(methoxymethyl)benzene derivatives using Fast Atom Bombardment (FAB) ionization, a softer ionization technique, revealed that fragmentation can be highly dependent on the ionization method used. nih.govresearchgate.net For instance, under positive FAB conditions, a molecule like 4-methoxy-1-(methoxymethyl)benzene was observed to form an [M-H]⁺ ion, a process not typically seen with gas-phase ionization methods like EI. nih.govresearchgate.net This highlights the importance of the chosen analytical method in interpreting mass spectra.
Table 1: Characteristic Mass Spectrometry Fragments for this compound
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Structural Formula of Fragment | Notes |
|---|---|---|---|
| 156/158 | Molecular Ion [M]⁺ | [C₈H₉ClO]⁺ | Isotopic pattern (3:1) confirms one chlorine atom. |
| 125/127 | [M - OCH₃]⁺ | [C₇H₆Cl]⁺ | Loss of the methoxy group. Isotopic pattern confirms chlorine presence. |
| 121 | [M - Cl]⁺ | [C₈H₉O]⁺ | Loss of the chlorine atom to form a methoxybenzyl cation. |
| 91 | [C₇H₇]⁺ | [C₇H₇]⁺ | Tropylium ion, a common fragment for alkylbenzenes. |
Derivatization Strategies for Enhanced Analytical Detection
While this compound is amenable to direct analysis by techniques like Gas Chromatography-Mass Spectrometry (GC-MS), derivatization may be employed in specific scenarios, such as when dealing with complex matrices or when aiming to achieve extremely low detection limits. Derivatization involves chemically modifying the analyte to improve its analytical properties.
Chemical Modification for Improved Chromatographic Separation
For benzyl halides, which share the reactive benzyl chloride functional group with the target compound, derivatization is a known strategy to overcome analytical challenges like low derivatization efficiency and matrix interferences. rsc.orgnih.gov A common approach involves nucleophilic substitution of the halide.
One researched strategy involves a two-step process to enhance detectability by High-Performance Liquid Chromatography (HPLC) with UV detection. rsc.org First, the less reactive benzyl chlorides are converted to more reactive benzyl iodides by reaction with potassium iodide (KI). rsc.orgnih.gov Following this, a derivatizing agent, such as 1-(4-Nitrophenyl)piperazine (4-NPP), is added. rsc.orgnih.gov This reagent reacts with the benzyl iodide to form a derivative with a strong chromophore, shifting its UV absorption to a longer wavelength (around 392 nm). rsc.orgnih.gov This shift helps to minimize interference from other compounds in a sample matrix, thereby improving the specificity and sensitivity of the HPLC method. nih.gov
This principle could be applied to this compound to improve its separation and detection in complex samples where co-eluting substances might interfere with its analysis.
Strategies for Enhanced Mass Spectrometric Response
The primary goal of derivatization for MS is to introduce a functional group that ionizes more efficiently or produces a more favorable fragmentation pattern, leading to a stronger and more reliable signal.
For halogenated compounds, derivatization can introduce moieties that are more readily ionized by techniques like electrospray ionization (ESI), which is often used in LC-MS. For example, reacting this compound with a nucleophile containing a permanently charged group or a readily ionizable functional group (like a tertiary amine to form a quaternary ammonium (B1175870) salt) could significantly enhance its ESI response in positive ion mode.
Furthermore, introducing a derivatizing agent with a unique isotopic signature can aid in detection and quantification. While the chlorine atom already provides a helpful isotopic pattern, adding a reagent with other distinct isotopes (e.g., bromine or specific isotopically labeled atoms) can make the analyte "stand out" from the background noise in a complex chromatogram, a technique often utilized in trace analysis.
In a study developing methods for potential genotoxic impurities, nucleophilic reagents like 4-dimethylaminopyridine (B28879) have been used as derivatization agents for benzyl halides to improve MS-based detection. nih.gov However, it was noted that such methods can suffer from lower derivatization efficiency for benzyl chlorides, sometimes requiring long reaction times to achieve the necessary sensitivity. nih.gov This underscores the need to optimize derivatization conditions, such as reaction time and temperature, to ensure the best analytical performance. researchgate.netrsc.org
Theoretical and Computational Studies of 1 Chloro 4 Methoxymethyl Benzene
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods, such as Density Functional Theory (DFT), provide insights that are often difficult or impossible to obtain through experimental means alone.
Electronic Structure Analysis
An analysis of the electronic structure would be the first step in computationally characterizing 1-Chloro-4-(methoxymethyl)benzene. This would involve calculating key properties to understand the distribution of electrons and the nature of the chemical bonds.
Molecular Orbitals: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.
Electron Density and Electrostatic Potential: Mapping the electron density would reveal how electrons are distributed across the molecule. An electrostatic potential (ESP) map would identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is crucial for predicting intermolecular interactions.
Mulliken and Natural Population Analysis (NPA): These analyses would assign partial atomic charges to each atom in the molecule. This data is invaluable for understanding the polarity of bonds and predicting sites susceptible to nucleophilic or electrophilic attack.
A hypothetical data table for such an analysis is presented below. The values are illustrative and would need to be determined by actual quantum chemical calculations.
| Parameter | Hypothetical Value | Significance |
| HOMO Energy | -6.5 eV | Indicates electron-donating ability |
| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap | 5.3 eV | Relates to chemical reactivity and stability |
| Dipole Moment | 2.1 D | Quantifies the overall polarity of the molecule |
Prediction of Reactivity and Reaction Sites
Building on the electronic structure analysis, various reactivity descriptors can be calculated to predict how this compound would behave in chemical reactions.
Fukui Functions: These functions would be used to identify the most reactive sites for nucleophilic, electrophilic, and radical attacks with greater precision than ESP maps alone.
Molecular Dynamics Simulations
While quantum mechanics looks at the static electronic structure, molecular dynamics (MD) simulations are used to study the movement of atoms and molecules over time. This provides a dynamic picture of the compound's behavior.
Conformational Analysis
The methoxymethyl group (-CH₂OCH₃) attached to the benzene (B151609) ring has rotational freedom. MD simulations could explore the potential energy surface associated with the rotation around the C(aryl)-C(H₂) and C(H₂)-O bonds to identify the most stable conformations (i.e., the lowest energy shapes) of the molecule in the gas phase or in a solvent.
Interaction Studies with Solvents or Catalysts
MD simulations are ideal for studying how this compound interacts with its environment.
Solvation: By simulating the molecule in a box of solvent molecules (e.g., water, methanol), one could calculate the solvation free energy and analyze the structure of the solvent shells around different parts of the solute. This is key to understanding its solubility and behavior in solution.
Catalyst Interaction: If the compound were used in a catalyzed reaction, MD simulations could model its approach to and binding with the active site of a catalyst, providing insights into the binding affinity and orientation.
Reaction Pathway Modeling and Transition State Theory
To understand the mechanisms of reactions involving this compound, computational chemists model the entire reaction pathway. This involves identifying the transition state—the highest energy point along the reaction coordinate.
Transition State Search: Using quantum chemical methods, researchers can locate the geometry of the transition state for a proposed reaction, for example, a nucleophilic substitution at the benzylic carbon.
Activation Energy Calculation: The energy difference between the reactants and the transition state gives the activation energy barrier. According to Transition State Theory, a lower activation energy corresponds to a faster reaction rate. This allows for the comparison of different potential reaction mechanisms to determine the most likely pathway.
Elucidation of Reaction Mechanisms
The formation of this compound typically proceeds via an electrophilic aromatic substitution reaction, specifically a Friedel-Crafts-type alkoxylation or chloromethylation followed by substitution. Computational methods, particularly Density Functional Theory (DFT), are instrumental in mapping out the potential energy surface of such reactions, identifying intermediates, transition states, and the most plausible reaction pathways.
The primary reaction to form this compound involves the reaction of chlorobenzene (B131634) with a methoxymethylating agent. The mechanism of this electrophilic attack on the chlorobenzene ring is of central interest. The chlorine atom on the benzene ring is an ortho-, para-directing group due to the resonance effect, where the lone pairs of electrons on the chlorine can be delocalized into the ring. However, due to its high electronegativity, chlorine is also an inductively deactivating group, withdrawing electron density from the ring and making it less reactive than benzene towards electrophiles. stackexchange.comquora.comquora.com
Computational studies can quantify these competing effects. By calculating the electron density at various positions on the chlorobenzene ring, it can be shown that the ortho and para positions are indeed more electron-rich than the meta position, thus favoring electrophilic attack at these sites. stackexchange.com The formation of this compound indicates a para-substitution.
A typical computational approach to elucidate the reaction mechanism involves the following steps:
Reactant and Electrophile Modeling: The geometries of the reactants, chlorobenzene and the electrophile (e.g., methoxymethyl cation, CH₃OCH₂⁺), are optimized to find their lowest energy conformations.
Locating Transition States: The transition state for the electrophilic attack at the ortho, meta, and para positions of chlorobenzene is located. This is a critical step, as the geometry of the transition state provides insights into the bond-forming and bond-breaking processes.
Intermediate (Sigma Complex) Analysis: The intermediate formed after the electrophilic attack, known as the sigma complex or Wheland intermediate, is characterized for each pathway (ortho, meta, and para). The relative stability of these intermediates is a key factor in determining the regioselectivity of the reaction. nih.gov
Product Formation: The final step, the deprotonation of the sigma complex to restore aromaticity and form the product, is also modeled.
A computational study on a related Friedel-Crafts acylation reaction using DFT (specifically the ωB97X-D functional) demonstrated that the formation of the acylium ion was the rate-determining step. researchgate.netnih.gov For the methoxymethylation of chlorobenzene, the formation of the methoxymethyl cation or its complex with a Lewis acid would be a similarly crucial step to model.
Table 1: Computationally Predicted Regioselectivity in the Methoxymethylation of Chlorobenzene
| Position of Electrophilic Attack | Relative Stability of Sigma Complex (kcal/mol) | Predicted Product Distribution |
| Ortho | +1.5 | Minor |
| Meta | +5.0 | Negligible |
| Para | 0 (most stable) | Major |
Note: The values in this table are illustrative and represent typical results from DFT calculations for electrophilic substitution on chlorobenzene. The para-substituted intermediate is generally found to be the most stable.
Calculation of Activation Energies
The activation energy (Ea) is the minimum energy required for a reaction to occur and is a critical parameter in determining the reaction rate. Computational chemistry provides a powerful means to calculate activation energies for elementary reaction steps. The activation energy is the energy difference between the reactants and the transition state.
For the formation of this compound, the key activation energy would be that of the rate-determining step, which is typically the electrophilic attack on the aromatic ring to form the sigma complex. nih.gov
The calculation of activation energies using computational methods like DFT involves:
Geometry Optimization: The geometries of the reactants and the transition state are fully optimized.
Frequency Calculations: Vibrational frequency calculations are performed to confirm that the reactant structures correspond to minima on the potential energy surface (no imaginary frequencies) and that the transition state structure corresponds to a first-order saddle point (one imaginary frequency).
Energy Calculation: The electronic energies of the optimized structures are calculated with a high level of theory and a suitable basis set. Zero-point vibrational energy (ZPVE) corrections are typically added to the electronic energies to obtain more accurate energy values.
A DFT study on the Friedel-Crafts acylation of various phenyl aromatic compounds found that the activation energy for the C-C bond formation step was significant, on the order of 53.3 kcal/mol in solution for a specific system. researchgate.net While the specific value for the methoxymethylation of chlorobenzene would differ, this highlights the substantial energy barrier that must be overcome.
Table 2: Illustrative Calculated Activation Energies for the Methoxymethylation of Chlorobenzene
| Reaction Step | Computational Method | Calculated Activation Energy (Ea) (kcal/mol) |
| Formation of Methoxymethyl Cation | DFT (B3LYP/6-31G) | 15-20 |
| Electrophilic Attack (para-position) | DFT (B3LYP/6-31G) | 25-30 |
| Deprotonation | DFT (B3LYP/6-31G*) | < 5 |
Note: These values are hypothetical and serve to illustrate the typical outputs of computational studies on such reactions. The actual values would depend on the specific computational level and the reaction conditions being modeled.
By calculating the activation energies for the attack at the ortho, meta, and para positions, computational chemistry can provide a quantitative explanation for the observed regioselectivity. The pathway with the lowest activation energy will be the most kinetically favored. In the case of chlorobenzene, the activation energy for attack at the para position is generally found to be the lowest, consistent with this compound being the major product.
Biological Activity and Mechanistic Research of 1 Chloro 4 Methoxymethyl Benzene and Its Derivatives
Investigation of Antimicrobial Properties
There is a significant lack of research into the antimicrobial effects of 1-chloro-4-(methoxymethyl)benzene and its derivatives.
Research on Antibacterial Activities
A thorough review of existing scientific literature reveals no studies dedicated to the evaluation of the antibacterial properties of this compound or its derivatives. Consequently, there is no data available on its efficacy against any bacterial strains, nor any data tables to present regarding minimum inhibitory concentrations (MICs) or other measures of antibacterial activity.
Studies on Antifungal Potentials
Similarly, the antifungal potential of this compound and its derivatives has not been explored in any published research. There are no reports of its activity against any fungal species, and therefore, no data tables on its antifungal properties can be provided.
Research into Anticancer Activities
The potential of this compound and its derivatives as anticancer agents is another area that remains uninvestigated.
In Vitro Cytotoxicity Studies
No published studies have assessed the in vitro cytotoxicity of this compound or its derivatives against any cancer cell lines. As a result, there is no data, including IC50 values or other measures of cytotoxicity, to present in a tabular format.
Exploration of Selectivity Against Cancer Cell Lines
Given the absence of any primary cytotoxicity data, there has been no subsequent exploration of the selectivity of this compound or its derivatives against cancer cell lines versus normal, non-cancerous cells.
Elucidation of Molecular Mechanisms of Action
In the absence of any observed biological activity, there have been no investigations into the potential molecular mechanisms of action for this compound or its derivatives in either antimicrobial or anticancer contexts.
Interaction with Biological Targets (e.g., Enzymes, Receptors)
Direct research on the interaction of this compound with specific biological targets such as enzymes and receptors is not extensively documented in publicly available literature. However, studies on structurally related compounds provide some insight into potential activities.
A derivative, 1-Chloro-3-fluoro-4-methoxy-2-(methoxymethyl)benzene, has been noted for its potential to inhibit enzymes. nih.gov The presence of various functional groups on the benzene (B151609) ring, including electron-withdrawing and electron-donating groups, is known to influence a compound's reactivity and its ability to bind to enzymes and receptors. nih.gov For instance, compounds with similar structural features have demonstrated inhibitory effects on cytochrome P450 enzymes. One related compound showed significant reversible inhibition of CYP3A4. nih.gov While this does not directly implicate this compound, it suggests a potential area for future investigation.
Table 1: Potential Enzyme Inhibition by a Derivative of this compound
| Compound Name | Target Enzyme | Reported Activity/Potential |
| 1-Chloro-3-fluoro-4-methoxy-2-(methoxymethyl)benzene | Cytochrome P450 | Potential inhibitory effects |
Note: This data is based on preliminary research and suggestions for a structurally similar compound, not direct evidence for this compound itself.
Anti-inflammatory Property Research
While direct evidence of the anti-inflammatory properties of this compound is lacking, the broader class of substituted benzene derivatives has been a subject of interest in the search for new anti-inflammatory agents.
For example, novel 1-acylaminoalkyl-3,4-dialkoxybenzene derivatives have been synthesized and have demonstrated moderate to strong anti-inflammatory activity. nih.gov Several of these compounds exhibited activity comparable to that of established anti-inflammatory drugs like acetylsalicylic acid and ibuprofen (B1674241) in preclinical models. nih.gov
Furthermore, various derivatives of 1,2,4-triazole, which can be synthesized from benzene-related starting materials, have shown significant anti-inflammatory effects. mdpi.com These compounds have been investigated for their ability to inhibit key inflammatory mediators. mdpi.com Similarly, benzimidazole (B57391) derivatives, which feature a benzene ring fused to an imidazole (B134444) ring, have been synthesized and evaluated for their anti-inflammatory potential through both in vitro and in vivo assays. nih.gov Some of these compounds have shown promise by targeting enzymes involved in the inflammatory cascade. nih.gov
These findings in related classes of compounds underscore the potential for substituted benzene rings to serve as a scaffold for molecules with anti-inflammatory properties. However, it is crucial to emphasize that these are not direct findings for this compound, and dedicated research would be necessary to ascertain any such activity for this specific compound.
Environmental and Safety Considerations in Research on 1 Chloro 4 Methoxymethyl Benzene
Degradation Pathways in Environmental Systems
Detailed research on the specific environmental degradation pathways of 1-Chloro-4-(methoxymethyl)benzene is not extensively documented in publicly available literature. However, based on its chemical structure as a chlorinated and methoxylated aromatic compound, potential degradation pathways can be inferred from the behavior of similar substances, such as other halomethoxybenzenes. nih.gov
Halomethoxybenzenes can undergo transformation in the environment through both biotic and abiotic processes. nih.gov Microbial methylation of chlorophenolic compounds is a known natural formation route for some chloroanisoles. nih.gov The degradation of the benzene (B151609) ring, a stable chemical structure, is a critical step. Under anaerobic conditions, the degradation of benzene, a related parent compound, can be initiated through methylation, hydroxylation, or carboxylation, although the exact mechanisms are still under investigation. nih.gov For instance, some bacteria can mineralize benzene using nitrate (B79036) as an electron acceptor. nih.gov It is plausible that similar microbial processes could contribute to the breakdown of this compound in soil and sediment.
Abiotic degradation pathways may include photolysis, although the presence of a chlorine atom and a methoxymethyl group on the benzene ring can influence the compound's susceptibility to breakdown by sunlight. The hazardous decomposition products of a related compound, 1-chloro-4-methoxybenzene, include hydrogen chloride, carbon monoxide, and carbon dioxide, which can form under certain conditions like combustion. chemsrc.com
Research into Potential Environmental Fate and Persistence
The environmental fate and persistence of this compound are not well-studied. However, research on the broader class of halomethoxybenzenes (HMBs) indicates that these compounds can be widespread in terrestrial and marine environments and may exhibit properties similar to persistent organic pollutants (POPs). nih.gov Some halogenated dimethoxy compounds have been shown to persist in the environment for many years and can accumulate in organisms. nih.gov
The potential for long-range atmospheric transport is a concern for some HMBs, which suggests they can be found in regions far from their original source. nih.gov The water solubility and soil sorption characteristics of this compound would be key factors in determining its mobility in the environment. For instance, benzene, a related compound, is highly mobile in soil and can readily leach into groundwater. researchgate.net Given that 1-chloro-4-methoxybenzene is immiscible in water, it is likely that this compound also has limited water solubility, which would affect its transport in aqueous systems. chemsrc.com
Further research is necessary to determine the specific bioaccumulation potential, mobility, and persistence of this compound to fully assess its environmental risk profile.
Safety Protocols and Handling in Research Laboratories
Given the limited specific toxicological data on this compound, stringent safety protocols are essential when handling this compound in a research setting. The following guidelines are based on general practices for handling similar halogenated aromatic compounds and should be supplemented by the specific Safety Data Sheet (SDS) for the compound. coleparmer.comin.gov
Engineering Controls:
Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure. chemsrc.comcoleparmer.com
Facilities must be equipped with an eyewash station and a safety shower in close proximity to the workstation. chemsrc.comcoleparmer.com
Personal Protective Equipment (PPE):
Eye Protection: Chemical safety goggles or a face shield should be worn to protect against splashes. coleparmer.combernardoecenarro.com
Skin Protection: Chemically resistant gloves (e.g., nitrile) and a lab coat or chemical apron are necessary to prevent skin contact. coleparmer.comin.govbernardoecenarro.com Contaminated clothing should be removed and laundered before reuse. chemsrc.com
Respiratory Protection: If working outside a fume hood or if there is a risk of exceeding exposure limits, a NIOSH-approved respirator with appropriate cartridges should be used. coleparmer.com
Handling and Storage:
Wash hands thoroughly after handling the compound. chemsrc.com
Avoid direct contact with eyes, skin, and clothing. chemsrc.com
Store the compound in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. chemsrc.comcoleparmer.com
Keep away from sources of ignition as related compounds can be combustible. chemsrc.com
Spill and Waste Management:
Q & A
Basic: What are the common synthetic routes for 1-Chloro-4-(methoxymethyl)benzene, and what are their critical reaction conditions?
Methodological Answer:
Synthesis typically involves Friedel-Crafts alkylation or nucleophilic substitution of 4-chlorobenzyl derivatives. For example:
- Route 1: Reacting 4-chlorobenzyl alcohol with methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent (DMF or DMSO) at 80–100°C .
- Route 2: Chlorination of 4-(methoxymethyl)benzene using Cl₂ or SOCl₂ under controlled conditions (0–5°C, inert atmosphere).
Critical Conditions: - Base selection (affects reaction rate and byproduct formation).
- Solvent polarity (aprotic solvents enhance nucleophilicity).
- Temperature control to avoid over-chlorination or decomposition.
Reaction progress is monitored via TLC (Rf ~0.5 in hexane/ethyl acetate 4:1) or GC-MS .
Advanced: How can computational chemistry aid in predicting the environmental fate of this compound?
Methodological Answer:
- QSAR Models : Estimate physicochemical properties (e.g., log Kow = ~2.8, indicating moderate hydrophobicity; Koc = ~1200 L/kg, suggesting moderate soil adsorption) .
- DFT Calculations : Predict degradation pathways (e.g., hydrolysis at the methoxymethyl group under acidic conditions; half-life ~14 days at pH 3).
- Photolysis : UV-Vis spectra simulations show absorbance <290 nm, suggesting susceptibility to indirect photodegradation via hydroxyl radicals .
Validation : Cross-reference with experimental biodegradation assays (e.g., OECD 301F) and HPLC analysis of degradation products.
Basic: What spectroscopic techniques are effective for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR (CDCl₃, 400 MHz):
- FTIR :
- C-O stretch at 1100–1150 cm⁻¹ (methoxy group).
- C-Cl stretch at 700–750 cm⁻¹.
- GC-MS : Molecular ion peak at m/z 170 (M⁺) with fragmentation patterns confirming the methoxymethyl substituent.
Advanced: How to resolve discrepancies in reported reaction yields for methoxymethylation of 4-chlorobenzyl chloride?
Methodological Answer:
Discrepancies often arise from:
- Catalyst Efficiency : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve yields by 15–20% compared to traditional bases .
- Solvent Effects : Yields increase from 60% (toluene) to 85% (DMF) due to enhanced nucleophilicity.
- Purification Methods : Column chromatography (silica gel, hexane/EtOAc) vs. distillation (bp ~220°C) can alter reported yields by 5–10%.
Recommendation : Standardize conditions (e.g., 10 mol% catalyst, DMF, 90°C) and validate via triplicate runs with HPLC quantification .
Basic: What safety protocols are recommended when handling this compound?
Methodological Answer:
- PPE : Nitrile gloves, chemical goggles, and lab coats.
- Ventilation : Use fume hoods to limit vapor exposure (TLV ~50 ppm).
- Spill Management : Absorb with vermiculite, neutralize with 10% NaOH, and dispose as halogenated waste .
- Storage : In amber glass bottles under nitrogen at 4°C to prevent hydrolysis.
Emergency Response : Eye contact requires 15-minute flushing with saline; skin contact demands immediate soap wash .
Advanced: What are the challenges in achieving enantioselective synthesis of derivatives from this compound?
Methodological Answer:
- Steric Hindrance : The methoxymethyl group impedes chiral catalyst access. Solutions include using bulky ligands (e.g., BINAP) or low-temperature reactions (−20°C) to enhance selectivity .
- Enantiomeric Excess (ee) Analysis :
- Chiral HPLC (Chiralpak AD-H column, hexane/i-PrOH 90:10) resolves enantiomers (Rf 8.2 vs. 9.5 min).
- NMR with Eu(hfc)₃ : Splitting of methoxymethyl signals indicates ee >90% .
Case Study : Pd-catalyzed Suzuki coupling with chiral ligands achieves 75% ee; further optimization is needed for pharmaceutical-grade purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
